molecular formula C10H10FNOS B15050388 [(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B15050388
M. Wt: 211.26 g/mol
InChI Key: WOGOIFKYAYPTJS-UHFFFAOYSA-N
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Description

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine is a bifunctional amine derivative featuring two heterocyclic moieties: a 5-fluorothiophen-2-ylmethyl group and a furan-2-ylmethyl group. The compound combines the electron-withdrawing effects of fluorine on the thiophene ring with the oxygen-containing furan system, which may influence its electronic, steric, and solubility properties. For instance, the reaction of 5-fluorothiophene-2-carbaldehyde with furan-2-ylmethylamine in the presence of H₂SO₄ or similar catalysts under reflux could yield the target compound .

Properties

Molecular Formula

C10H10FNOS

Molecular Weight

211.26 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C10H10FNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2

InChI Key

WOGOIFKYAYPTJS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine typically involves the formation of the thiophene and furan rings followed by their functionalization and coupling. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions for high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation and other electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular features, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine C₁₃H₁₄FNS 235.32 5-Fluoro-2-methylphenyl, thiophen-2-yl Increased lipophilicity due to methyl group; potential for enhanced stability
[(5-Bromothiophen-2-yl)methyl][2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine C₁₅H₁₉BrN₂OS ~367.3 Bromothiophene, furan, pyrrolidine Bromine enhances electrophilicity; pyrrolidine introduces conformational flexibility
Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine C₁₅H₁₈FNO 247.31 4-Fluorophenyl, butan-2-yl Fluorophenyl group improves π-π stacking; branched alkyl chain affects solubility
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine C₁₂H₁₆FNO 209.26 2-Fluorobenzyl, tetrahydrofuran Saturated furan (tetrahydrofuran) reduces ring strain; fluorine enhances polarity
(Furan-2-yl)methyl(prop-2-en-1-yl)amine C₉H₁₃NO 151.21 Furan, methyl, propenyl Propenyl group introduces unsaturation; simpler structure with lower molecular weight

Functional and Reactivity Comparisons

  • Fluorine vs. Bromine Substitution: The target compound’s 5-fluorothiophene group offers metabolic stability and moderate electronegativity compared to bromine in . Bromine’s larger atomic radius may increase steric hindrance and alter binding affinities in biological systems .
  • Heterocyclic Systems: Furan vs. Tetrahydrofuran: The unsaturated furan in the target compound provides aromaticity and planar geometry, favoring π-π interactions. In contrast, tetrahydrofuran () is non-aromatic and more flexible, which may reduce rigidity in molecular recognition . Thiophene vs.
  • Synthetic Challenges :

    • The synthesis of the target compound may require careful control of reaction conditions (e.g., temperature, catalyst) to avoid defluorination, a common issue in fluorinated thiophene chemistry .
    • highlights the use of concentrated H₂SO₄ and reflux for analogous imine formations, suggesting similar protocols could apply here .

Biological Activity

[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C12H12FN2S
Molecular Weight: 233.35 g/mol
CAS Number: Not explicitly listed in the search results.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Compounds structurally related to this compound have shown varying degrees of antimicrobial activity. For instance, derivatives containing thiophene and furan rings have been evaluated for their ability to inhibit bacterial growth, with some exhibiting potent effects against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition
    • A related study on furan derivatives demonstrated significant inhibition of mushroom tyrosinase, an enzyme involved in melanin synthesis. Compounds similar to this compound may also exhibit similar inhibitory properties, making them potential candidates for skin pigmentation disorders .
  • Neuroprotective Effects
    • Research indicates that compounds with a furan moiety can interact with acetylcholinesterase (AChE), suggesting potential neuroprotective benefits. This interaction could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are noteworthy:

  • Tyrosinase Inhibition: The compound may inhibit tyrosinase activity through competitive or mixed inhibition, as observed in similar furan derivatives .
  • Acetylcholinesterase Inhibition: The ability to inhibit AChE could lead to increased acetylcholine levels, enhancing neurotransmission and potentially improving cognitive function .

Case Study 1: Antimicrobial Evaluation

A study evaluated various thiophene and furan derivatives for their antimicrobial properties. The results indicated that compounds with fluorinated thiophene exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine may enhance the lipophilicity and membrane permeability of the compounds .

Case Study 2: Tyrosinase Inhibition

Another research focused on synthesizing and testing a series of furan derivatives for their tyrosinase inhibitory activity. Among these, a specific compound demonstrated an IC50 value of 0.0433 µM against monophenolase activity, indicating potent inhibitory effects. This suggests that this compound could be explored further for its potential in cosmetic applications aimed at reducing hyperpigmentation .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialThiophene derivativesInhibition of bacterial growth
Enzyme InhibitionFuran derivativesTyrosinase inhibition
NeuroprotectiveFuran-based compoundsAChE inhibition

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